1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-cyclobutyl-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C11H19NO/c13-11(9-4-3-5-9)8-10-6-1-2-7-12-10/h9-10,12H,1-8H2 |
InChI Key |
KHFARMRZWJUINS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)C2CCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of Novel Cyclobutyl Ketone Scaffolds
A Technical Guide for Medicinal Chemists & Drug Discovery Scientists
Executive Summary
The "escape from flatland" in modern drug discovery has elevated the cyclobutyl motif from a mere curiosity to a critical pharmacophore. Unlike their planar aromatic counterparts or flexible alkyl chains, cyclobutyl ketones offer a unique "puckered" conformation (~30° dihedral angle) that provides precise vector positioning of substituents while enhancing metabolic stability.
This guide details the discovery, synthesis, and application of novel cyclobutyl ketone compounds. We move beyond basic [2+2] cycloadditions to explore advanced photochemical C–H functionalization and ring-expansion methodologies . These protocols allow for the stereocontrolled access of cis-1,3-disubstituted cyclobutanes—a privileged scaffold for bioisosteric replacement of phenyl rings and tert-butyl groups.
Structural Rationale: The Cyclobutyl Advantage
1.1 The "Puckered" Conformation & Vector Positioning
The cyclobutane ring is not planar; it exists in a puckered conformation to minimize torsional strain (Pitzer strain) and angle strain (Baeyer strain). In the context of cyclobutyl ketones, this pucker orients the carbonyl and the γ-substituent (C3 position) into distinct vectors that are inaccessible to cyclopentyl or cyclohexyl analogs.
-
Bioisosterism: The cis-1,3-disubstituted cyclobutyl group serves as a high-fidelity bioisostere for para-substituted benzenes but with significantly lower lipophilicity (lower LogP) and higher fraction of sp³ carbons (Fsp³), improving solubility.
-
Metabolic Blocking: Replacing a gem-dimethyl or tert-butyl group with a cyclobutyl ring often blocks oxidative metabolism (CYP450) by removing accessible methyl hydrogens, while retaining steric bulk.
1.2 Quantitative Comparison: Physicochemical Impact
The following table illustrates the impact of substituting a standard alkyl linker with a cyclobutyl ketone scaffold in a hypothetical lead optimization campaign.
| Property | Isopropyl/Alkyl Linker | Cyclobutyl Ketone (Novel) | Impact on Drug-Likeness |
| Conformation | Flexible (Rotatable bonds > 2) | Rigid (Puckered, ~30°) | Reduced entropic penalty upon binding. |
| Metabolic Stability | Low (Susceptible to CYP oxidation) | High (Steric shielding of C-H) | Increased half-life ( |
| Lipophilicity (cLogP) | High (Lipophilic) | Moderate | Improved LLE (Lipophilic Ligand Efficiency). |
| Solubility | Low | Moderate/High | Better formulation potential. |
| Vector Geometry | Linear/Random | Defined ( | Access to novel IP space. |
Advanced Synthetic Workflows
Traditional methods like [2+2] cycloaddition often lack the regiocontrol required for complex pharmaceutical intermediates. We focus here on two advanced workflows: Photochemical C–H Functionalization and Semipinacol Ring Expansion .
2.1 Workflow A: The Norrish-Yang / Pd-Catalysis Sequence
This is a state-of-the-art method for generating cis-1,3-difunctionalized cyclobutanes. It utilizes the inherent photoreactivity of cyclobutyl ketones to form a bicyclo[1.1.1]pentan-2-ol intermediate, which is then opened stereoselectively.[1]
Mechanism:
-
Norrish-Yang Cyclization: UV irradiation of a cyclobutyl aryl ketone triggers
-hydrogen abstraction, forming a 1,4-biradical that collapses into a bicyclo[1.1.1]pentan-2-ol. -
Pd-Catalyzed Ring Opening: A Palladium(II) catalyst, aided by a specific ligand (e.g., pyridone), cleaves the strained C–C bond. This step is stereospecific, yielding the cis-isomer exclusively.[1]
2.2 Workflow B: Semipinacol Ring Expansion
For generating cyclobutanones from cyclopropyl precursors.[2]
-
Substrate: 1-vinylcyclopropan-1-ol.
-
Reagent: Chiral dual-hydrogen-bond donor (HBD) + HCl.[2]
-
Outcome: Enantioselective expansion to cyclobutanones with
-quaternary centers.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Visualizing the Discovery Logic
The following diagram outlines the decision process and mechanistic flow for synthesizing these novel scaffolds.
Caption: Decision tree and mechanistic pathway for accessing high-value cyclobutyl scaffolds via photochemical and rearrangement strategies.
Detailed Experimental Protocol
Target: Synthesis of cis-3-(4-methoxyphenyl)-1-benzoylcyclobutane via Norrish-Yang/Pd-Catalysis.
Context: This protocol is adapted from recent advancements in C–H functionalization (Source 1.1). It is chosen for its ability to install diverse aryl groups at the typically inert
Phase 1: Photochemical Cyclization (Norrish-Yang)
-
Preparation: Dissolve Cyclobutyl phenyl ketone (1.0 equiv) in degassed benzene or trifluorotoluene (0.05 M).
-
Note: Degassing is critical to prevent quenching of the triplet excited state by oxygen.
-
-
Irradiation: Irradiate the solution using a 365 nm LED setup (or medium-pressure Hg lamp with Pyrex filter) at ambient temperature. Monitor by TLC until the ketone is fully consumed (typically 4–12 hours).
-
Isolation: Concentrate the solvent under reduced pressure. The resulting 1-phenylbicyclo[1.1.1]pentan-2-ol is often stable enough for the next step without chromatographic purification.
-
Validation: Check
H NMR for the disappearance of cyclobutyl protons and appearance of the bridgehead proton signals characteristic of the bicyclo[1.1.1] system.
-
Phase 2: Palladium-Catalyzed C–C Cleavage & Functionalization
-
Reagents: To the crude bicyclo-alcohol (1.0 equiv) in toluene, add:
-
4-Iodoanisole (1.2 equiv) (Coupling partner).
-
Pd(OAc)
(5-10 mol%) . -
Ligand: A bulky, electron-deficient pyridone ligand or phosphine (e.g., XPhos) depending on specific substrate tolerance (refer to Source 1.1 for ligand screening).
-
Base: Cs
CO (2.0 equiv).
-
-
Reaction: Heat the mixture to 80–100 °C under an argon atmosphere for 12–24 hours.
-
Mechanistic Insight: The Pd(II) inserts into the strained C–C bond of the bicyclic alcohol. The ligand environment ensures that the subsequent cross-coupling with the aryl iodide occurs with retention of configuration relative to the ring opening, yielding the cis product.
-
-
Workup: Cool to room temperature, filter through a celite pad, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Characterization:
- H NMR: Look for the diagnostic shielding of the proton at C3 (cis-relationship) compared to the trans-isomer.
-
NOESY: Strong NOE correlation between the benzoyl methine and the aryl methine confirms the cis geometry.
Future Outlook & Strategic Integration
The discovery of novel cyclobutyl ketones is shifting from "making what is easy" to "making what is optimal." The integration of photoredox catalysis (Minisci-type reactions) allows for the direct attachment of these cyclobutyl radicals to heteroaromatic drug cores (Source 1.18), further expanding the medicinal chemist's toolbox.
Recommendation: For lead optimization programs struggling with metabolic hotspots on alkyl chains or solubility issues with phenyl rings, screen the cis-1,3-cyclobutyl motif immediately.
References
-
Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health (NIH) / PMC. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (NIH) / PMC. [Link]
-
Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. Chemical Science / RSC Publishing. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au / ACS Publications. [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]
Sources
Technical Profile: 1-(Piperidin-2-yl)ethanone (2-Acetylpiperidine)
The following technical guide details the physicochemical and synthetic profile of 1-(piperidin-2-yl)ethanone , commonly known as 2-acetylpiperidine .
CAS: 1451-08-7 (Free Base) | CAS: 97073-22-8 (Hydrochloride) IUPAC: 1-(piperidin-2-yl)ethan-1-one
Executive Summary
1-(Piperidin-2-yl)ethanone (2-acetylpiperidine) is a bifunctional heterocyclic scaffold characterized by a secondary amine and an
Part 1: Structural Dynamics & Physicochemical Profile
The Isomer Distinction (Crucial)
Researchers must distinguish between the C2-substituted target and its N-substituted isomer. The properties are radically different due to the nature of the nitrogen functionality.
| Feature | 2-Acetylpiperidine (Target) | 1-Acetylpiperidine (N-Acetyl) |
| Structure | Acetyl group at C2 (Carbon) | Acetyl group at N1 (Nitrogen) |
| Functionality | Secondary Amine + Ketone | Tertiary Amide |
| Basicity (pKa) | ~6.8 (Modulated Amine) | ~ -0.4 (Non-basic) |
| Stability | Unstable (Prone to oxidation/polymerization) | Stable (Standard solvent/reagent) |
Tautomerism & Instability
The defining characteristic of 2-acetylpiperidine is its tendency to exist in equilibrium with its enamine tautomer, 6-acetyl-1,2,3,4-tetrahydropyridine .
-
Acidity of
-Proton: The proton at C2 is acidified by the adjacent carbonyl and the ammonium center (in salts), facilitating enolization. -
Oxidative Dehydrogenation: In the presence of oxygen at neutral pH, the enamine tautomer spontaneously oxidizes to form aromatic or imine species (e.g., 6-acetyl-2,3,4,5-tetrahydropyridine), often resulting in "browning" (Maillard reaction pathways).
-
pKa Suppression: The pKa of the piperidine nitrogen is approximately 6.8 , significantly lower than unsubstituted piperidine (~11.2). This is due to the electron-withdrawing inductive effect (-I) of the adjacent carbonyl group.
Physicochemical Data Table
| Property | Value | Notes |
| Molecular Weight | 127.19 g/mol | Free base |
| Boiling Point | 70–75 °C @ 10 mmHg | Extrapolated to ~200 °C @ atm (decomposes) |
| Density | 1.06 g/cm³ | Liquid at RT |
| pKa (Conjugate Acid) | 6.82 ± 0.40 | Lower basicity than typical amines |
| Solubility | Water, Ethanol, DCM | High water solubility due to polarity |
| Appearance | Colorless to yellow liquid | Darkens rapidly upon air exposure |
| Storage Form | Hydrochloride Salt (Solid) | Hygroscopic; store under Argon at -20°C |
Part 2: Synthesis & Purification Protocol
Primary Route: Catalytic Hydrogenation
The most reliable route to 2-acetylpiperidine is the selective ring reduction of 2-acetylpyridine . This method avoids the formation of complex Maillard mixtures associated with biochemical routes.
Reaction Scheme: 2-Acetylpyridine + 3 H2 -> [Cat: Rh/Al2O3 or PtO2] -> 2-Acetylpiperidine
Step-by-Step Protocol
-
Preparation: In a high-pressure hydrogenation vessel (Parr shaker), dissolve 2-acetylpyridine (10.0 g, 82.5 mmol) in anhydrous Ethanol (100 mL).
-
Catalyst Addition: Add 5% Rhodium on Alumina (500 mg) or PtO₂ (Adam's Catalyst). Note: Rh/Al₂O₃ is preferred to minimize over-reduction to the alcohol.
-
Hydrogenation: Purge the vessel with N₂, then charge with H₂ gas (3–4 atm / 45–60 psi) . Agitate at room temperature for 12–24 hours.
-
Monitoring: Monitor H₂ uptake. Stop immediately upon theoretical consumption (3 equiv) to prevent reduction of the ketone to the alcohol (1-(piperidin-2-yl)ethanol).
-
-
Workup (Critical for Stability):
-
Filter the mixture through a Celite pad to remove the catalyst.[2][3]
-
Acidification: Immediately add HCl in dioxane (1.1 equiv) to the filtrate. The free base is unstable; converting to the HCl salt locks the tautomerism.
-
Concentrate the solvent under reduced pressure to yield 2-acetylpiperidine hydrochloride as a hygroscopic solid.
-
-
Purification: Recrystallize the salt from Ethanol/Ether if necessary. Do not distill the free base unless immediately using it, as it racemizes and polymerizes.
Diagram: Synthesis & Reactivity Logic
Caption: Synthetic pathway emphasizing the critical stabilization step (HCl salt formation) to prevent oxidation and over-reduction.
Part 3: Reactivity & Applications[5]
Stereochemical Challenges (Racemization)
The C2 chiral center is highly labile. In the presence of base, the thermodynamic drive to form the enol/enamine results in rapid racemization.
-
Implication: If enantiopure material is required (e.g., for (S)-ropivacaine analogs), resolution must occur after synthesis, or asymmetric hydrogenation with chiral catalysts (e.g., Ir-chiral phosphine complexes) must be employed.
Derivatization Pathways
-
Reductive Amination: The ketone moiety allows coupling with amines to form complex side chains (common in alkaloid synthesis).
-
N-Alkylation: Standard alkylation at the secondary amine. Precaution: The ketone should be protected (as a ketal) if strong bases are used, to prevent self-condensation.
-
Reduction: Reduction of the ketone yields 2-(1-hydroxyethyl)piperidine , a chiral amino-alcohol used as a ligand in asymmetric catalysis.
References
-
Büchi, G., & Wuest, H. (1971).[3] Synthesis of 2-acetyl-1,4,5,6-tetrahydropyridine, a constituent of bread aroma. Journal of Organic Chemistry. Link
-
O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports. Link
-
BenchChem. (2025).[1][2] 2-Acetyl-1,4,5,6-tetrahydropyridine Technical Data.Link
-
Santa Cruz Biotechnology. (2024). 2-Acetylpiperidine Hydrochloride Product Sheet.Link
Sources
Methodological & Application
Application Note: In Vitro Characterization of 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one
Executive Summary & Compound Rationale
1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one is a functionalized piperidine alkaloid analog, structurally homologous to Pelletierine (1-(piperidin-2-yl)propan-2-one) and Lobeline . By replacing the methyl ketone of Pelletierine with a cyclobutyl moiety, this compound introduces increased lipophilicity and steric bulk, potentially altering its binding affinity and selectivity profiles against its primary putative targets: Nicotinic Acetylcholine Receptors (nAChRs) and Monoamine Transporters (MATs) .
This application note provides a rigorous protocol for the in vitro characterization of this compound. It addresses the specific challenges of handling lipophilic secondary amines and details a validated workflow for assessing its pharmacological potency (EC₅₀/IC₅₀) and blood-brain barrier (BBB) permeability potential.
Key Applications:
-
Neuroscience: Investigation of nAChR modulation for cognitive enhancement or addiction models.
-
Medicinal Chemistry: Structure-Activity Relationship (SAR) expansion of the piperidine scaffold.
-
Toxicology: Screening for off-target monoamine reuptake inhibition.
Chemical Handling & Stock Preparation
Critical Insight: As a secondary amine with a lipophilic cyclobutyl group, the free base form is prone to oxidation and may exhibit poor aqueous solubility. The hydrochloride (HCl) or fumarate salt forms are recommended for stability.
Physicochemical Properties (Predicted)
| Property | Value | Implication |
| Molecular Weight | ~181.28 g/mol | Small molecule, likely CNS penetrant. |
| cLogP | ~1.8 - 2.2 | Moderate lipophilicity; requires organic co-solvent. |
| pKa (Piperidine N) | ~9.8 | Protonated at physiological pH (7.4). |
| Solubility | Low in neutral water | Soluble in DMSO, Ethanol, or acidic aqueous buffers. |
Stock Solution Protocol
-
Vehicle Selection: Use DMSO (Dimethyl Sulfoxide) , anhydrous, ≥99.9% purity.
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: Weigh 1.81 mg of compound (free base) and dissolve in 1.0 mL DMSO.
-
Note: If using the HCl salt (MW ~217.7), weigh 2.18 mg per mL.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C . Stable for 3 months. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute serially in the assay buffer immediately prior to use. Ensure the final DMSO concentration in the cell assay does not exceed 0.1% (v/v) to avoid vehicle toxicity.
Primary Pharmacology: nAChR Calcium Flux Assay
Objective: To determine the agonist or antagonist activity of the compound at α7 or α4β2 nicotinic acetylcholine receptors using a fluorescence-based calcium mobilization assay.
Mechanism: Activation of nAChRs leads to cation influx (
Reagents & Cell Lines
-
Cell Line: HEK293 stably expressing human α7-nAChR or SH-SY5Y neuroblastoma cells.
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add 2 mM CaCl₂ to ensure sufficient extracellular calcium.
-
Dye: Fluo-4 AM (Molecular Probes) or Calcium 6 Assay Kit (Molecular Devices).
-
Positive Control: Epibatidine (full agonist) or Acetylcholine.
-
Negative Control: Methyllycaconitine (MLA) for α7 antagonism.
Experimental Workflow
-
Cell Plating: Seed cells at 50,000 cells/well in a black-walled, clear-bottom 96-well poly-D-lysine coated plate. Incubate for 24 hours at 37°C/5% CO₂.
-
Dye Loading:
-
Remove growth medium.
-
Add 100 µL of Dye Loading Solution (Fluo-4 AM + Probenecid to inhibit anion transport).
-
Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT) to minimize baseline drift.
-
-
Compound Addition (Agonist Mode):
-
Prepare a 5x compound plate (0.5 nM to 10 µM final concentration).
-
Transfer to the FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
-
Inject 25 µL of compound into the cell plate (100 µL volume).
-
-
Data Acquisition:
-
Excitation: 485 nm | Emission: 525 nm.
-
Record baseline for 10s, inject compound, and record for 120s.
-
-
Analysis: Calculate
(Peak Fluorescence - Baseline / Baseline). Plot dose-response curves.
Figure 1: Workflow for High-Throughput Calcium Flux Screening of nAChR Ligands.
Secondary Pharmacology: Monoamine Transporter (MAT) Uptake
Objective: To assess off-target liability or dual-mechanism potential by measuring inhibition of Dopamine (DAT), Norepinephrine (NET), or Serotonin (SERT) reuptake.
Rationale: Piperidine derivatives (e.g., Methylphenidate) are classic DAT/NET inhibitors. The cyclobutyl modification may alter selectivity.
Protocol (Fluorescent Neurotransmitter Uptake)
-
System: Molecular Devices Neurotransmitter Transporter Uptake Assay Kit (uses a fluorescent substrate mimicking bioamines).
-
Cells: CHO-K1 cells stably expressing human DAT, NET, or SERT.
-
Procedure:
-
Plate cells (60,000/well) and incubate overnight.
-
Replace medium with HBSS buffer containing the test compound (1 nM - 10 µM). Incubate for 30 min at 37°C.
-
Add Dye Solution (fluorescent substrate). Incubate for 30 min.
-
Read: Measure fluorescence (Ex 440 nm / Em 520 nm).
-
Result: A decrease in fluorescence uptake compared to control indicates transporter inhibition.
-
ADME Profiling: PAMPA-BBB Permeability
Objective: To predict the Blood-Brain Barrier (BBB) penetration of the compound, a critical requirement for CNS-active agents.
Method: Parallel Artificial Membrane Permeability Assay (PAMPA).
Setup
-
Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 2% Porcine Brain Polar Lipid extract in Dodecane.
Protocol
-
Membrane Coating: Add 4 µL of Lipid Solution to the membrane of the donor plate. Ensure uniform coating.
-
Donor Solution: Dilute compound to 50 µM in PBS (pH 7.4). Add 200 µL to donor wells.
-
Acceptor Solution: Add 300 µL of PBS (pH 7.4) to acceptor wells.
-
Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate for 18 hours at RT in a humidity chamber (to prevent evaporation).
-
Quantification: Separate plates. Measure concentration in both Donor and Acceptor wells using UV-Vis Spectrophotometry or LC-MS/MS.
-
Calculation: Determine the Effective Permeability (
).-
High Permeability (CNS+):
cm/s. -
Low Permeability (CNS-):
cm/s.
-
Data Analysis & Reporting
Summarize results in the following format to facilitate decision-making:
| Assay | Parameter | Result (Example) | Interpretation |
| nAChR (α7) | 120 nM | Potent Agonist | |
| DAT Uptake | > 10 µM | High Selectivity (Low Abuse Potential) | |
| PAMPA-BBB | Likely CNS Penetrant | ||
| Solubility | Kinetic | 85 µM (pH 7.4) | Acceptable for Lead Opt. |
References
-
Daly, J. W., et al. (2000). Alkaloids from Amphibian Skin: A Tabulation of Over Eight-Hundred Compounds. Journal of Natural Products. Link (Context: Structural classification of piperidine alkaloids like Pelletierine).
-
Taly, A., et al. (2009). Nicotinic Acetylcholine Receptors: Structural and Functional Insights. Future Medicinal Chemistry. Link (Context: Mechanisms of ligand binding at nAChR).
-
Di, L., & Kerns, E. H. (2003). Profiling Drug-Like Properties: The Art and Science of ADME. Drug Discovery Today. Link (Context: PAMPA-BBB methodology standards).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pelletierine.Link (Context: Reference standard for structural homology).
Application Note: Modular Synthesis of 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one
Introduction & Scope
The synthesis of 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one represents a classic challenge in medicinal chemistry: coupling a saturated heterocycle (piperidine) with a strained carbocycle (cyclobutane) via a ketone linker. This scaffold is increasingly relevant in the design of CNS-active agents and GPCR ligands where the cyclobutyl group serves as a lipophilic, metabolically stable bioisostere for isopropyl or sec-butyl groups.
The Challenge: Chemoselectivity
Direct addition of cyclobutyl Grignard reagents to an ester or acid chloride derivative of piperidine often leads to over-addition , resulting in the formation of tertiary alcohols rather than the desired ketone. Furthermore, the secondary amine of the piperidine ring is prone to self-condensation or interference with organometallics.
The Solution: The Weinreb Protocol
This protocol utilizes the Weinreb-Nahm Amide strategy.[1] By converting the protected piperidine precursor into an N-methoxy-N-methylamide, we stabilize the tetrahedral intermediate formed during Grignard addition. This prevents the expulsion of the leaving group until acidic hydrolysis, guaranteeing exclusive ketone formation.
Retrosynthetic Analysis
The synthetic pathway is designed for scalability and high fidelity. The route disconnects at the ketone bond, utilizing N-Boc-2-piperidineacetic acid as the commercially available chiral pool starting material.
Figure 1: Retrosynthetic disconnection showing the linear progression from the protected amino acid to the target ketone.
Experimental Protocol
Phase 1: Synthesis of the Weinreb Amide
Objective: Convert N-Boc-2-piperidineacetic acid to tert-butyl 2-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate.
Reagents & Materials:
-
N-Boc-2-piperidineacetic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
NMM (N-Methylmorpholine) (3.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
Procedure:
-
Activation: In a flame-dried round-bottom flask under N₂, dissolve N-Boc-2-piperidineacetic acid in DCM (0.2 M concentration). Cool to 0°C.
-
Coupling: Add HOBt and EDCI. Stir for 15 minutes to generate the active ester.
-
Amine Addition: Add N,O-Dimethylhydroxylamine HCl followed by dropwise addition of NMM.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Dilute with DCM. Wash sequentially with 1M HCl, Sat. NaHCO₃, and Brine.[2]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Checkpoint: The product should be a viscous oil/solid. ¹H NMR should show characteristic N-OMe (~3.7 ppm) and N-Me (~3.2 ppm) singlets.
Phase 2: Grignard Addition (The Critical Step)
Objective: Nucleophilic addition of the cyclobutyl group without over-alkylation.
Reagents:
-
Weinreb Amide (from Phase 1) (1.0 equiv)
-
Cyclobutylmagnesium bromide (2.0 M in Et₂O or THF) (1.5 equiv)
-
Solvent: Anhydrous THF.
Mechanism of Selectivity: The success of this step relies on the formation of a stable 5-membered chelate ring between the Magnesium, the carbonyl oxygen, and the methoxy oxygen. This intermediate is stable in the reaction mixture and does not collapse to the ketone until quenching, preventing a second equivalent of Grignard from attacking.
Figure 2: Mechanistic pathway highlighting the stable chelation complex that enforces mono-addition.
Procedure:
-
Setup: Dissolve the Weinreb amide in anhydrous THF (0.15 M) in a dry flask under Argon. Cool to 0°C .
-
Addition: Add Cyclobutylmagnesium bromide solution dropwise via syringe pump over 20 minutes. Note: Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (the intermediate may not move, look for disappearance of SM).
-
Quench (Critical): Cool back to 0°C. Quench by slow addition of saturated NH₄Cl or 1M HCl . Caution: Vigorous gas evolution.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine.
-
Isolation: Dry (MgSO₄) and concentrate. The resulting N-Boc-1-cyclobutyl-2-(piperidin-2-yl)ethan-1-one is often pure enough for the next step; otherwise, purify via silica gel (Hexanes/EtOAc).
Phase 3: Deprotection & Salt Formation
Objective: Removal of the Boc group to yield the final target.
Procedure:
-
Dissolve the intermediate in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) (DCM:TFA ratio 4:1).
-
Stir at RT for 2–4 hours (monitor CO₂ evolution cessation).
-
Workup (Option A - Free Base): Concentrate to remove excess TFA. Redissolve in DCM, wash with Sat. NaHCO₃ (pH > 8), dry, and concentrate.
-
Workup (Option B - HCl Salt): Concentrate TFA. Redissolve in Et₂O or Dioxane. Add 4M HCl in Dioxane. The target hydrochloride salt will precipitate. Filter and dry.
Data Summary & Troubleshooting
Stoichiometry Table
| Component | Equiv. | Role | Critical Note |
| N-Boc-SM | 1.0 | Precursor | Ensure high purity (>98%) |
| EDCI/HOBt | 1.2 | Coupling Agents | Ensure fresh reagents for high yield |
| N,O-DMHA | 1.2 | Amine Source | Use HCl salt, neutralize with NMM |
| Cyclobutyl MgBr | 1.5 | Nucleophile | Titrate if old; excess ensures completion |
| TFA | 10-20 | Deprotection | Remove completely to avoid toxicity |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (Phase 1) | Incomplete activation | Increase activation time (EDCI/HOBt) before adding amine. |
| Over-addition (Alcohol formation) | Quenching too slow or Temp too high | Ensure temp < 5°C during addition; Quench with acid to break chelate rapidly. |
| Recovered SM (Phase 2) | Wet solvent (kills Grignard) | Distill THF over Na/Benzophenone or use molecular sieves. |
| Polymerization (Phase 3) | Free base instability | Isolate as HCl or Oxalate salt immediately after deprotection. |
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
- Foundational text for the Weinreb amide methodology.
-
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(08), 676-678.
- Establishes protocols for amino acid conversion to Weinreb amides.
-
Knochel, P., et al. (2009). Functionalized Grignard Reagents. Angewandte Chemie International Edition.
- Provides context on Grignard stability and handling.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. Standard reference for Boc deprotection conditions.
Sources
Application Note: Pharmacological Profiling of 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one
[1]
Introduction & Structural Rationale
1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one presents a unique structural scaffold combining a saturated nitrogen heterocycle (piperidine) with a lipophilic cyclobutyl ketone.[1]
-
Pharmacophore Analysis: The 2-substituted piperidine motif is critical for binding to Nicotinic Acetylcholine Receptors (nAChRs) and Monoamine Transporters .[1] The cyclobutyl group adds steric bulk and lipophilicity, potentially enhancing blood-brain barrier (BBB) permeability compared to methyl-ketone analogs (e.g., Isopelletierine).[1]
-
Experimental Logic: Before defining a specific therapeutic indication, this compound must undergo a hierarchical screening workflow :
-
Safety: Establish the non-toxic concentration range (
). -
Activation: Screen for receptor agonism (Ca
flux). -
Modulation: Screen for transporter inhibition (Uptake assay).
-
Pharmacological Profiling Workflow
Figure 1: Hierarchical profiling workflow ensuring functional assays are conducted within non-cytotoxic concentrations.
Compound Preparation & Handling[1]
Critical Note: As a secondary amine, the piperidine nitrogen is basic.[1] The compound is likely supplied as a hydrochloride salt or a free base oil.[1]
Reconstitution Protocol
-
Stock Solution (10 mM): Dissolve the compound in 100% DMSO .
-
Why: DMSO ensures complete solubility for lipophilic cyclobutyl derivatives.[1]
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
-
Working Solution: Dilute the stock into Assay Buffer (HBSS + 20 mM HEPES) immediately prior to use.
-
Limit: Keep final DMSO concentration
to prevent solvent-induced cytotoxicity.[1]
-
Protocol A: Cytotoxicity Profiling (Resazurin Reduction)
Objective: Determine the maximum non-toxic concentration (MNTC) to ensure subsequent functional signals are not artifacts of cell death. Mechanism: Metabolically active cells reduce non-fluorescent Resazurin to fluorescent Resorufin.[1]
Materials
-
Cells: SH-SY5Y (ATCC® CRL-2266™), differentiated with Retinoic Acid (RA) for 5 days to enhance neuronal phenotype.[1]
-
Reagent: Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL).
-
Control: Triton X-100 (0.1%) as positive death control.[1]
Step-by-Step Methodology
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well black-walled plates. Incubate for 24h. -
Differentiation (Optional but Recommended): Treat with 10 µM All-trans Retinoic Acid (RA) for 5 days to induce neurite outgrowth and upregulate nAChR expression.[1]
-
Treatment: Remove media. Add 100 µL of compound in culture media (Concentration range: 0.1 nM to 100 µM, semi-log dilutions).
-
Incubation: 24 hours at 37°C, 5% CO
.[1]
-
-
Assay: Add 20 µL of Resazurin stock to each well.
-
Detection: Incubate for 2–4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm .
Data Output:
Calculate % Viability relative to Vehicle Control.
Protocol B: Intracellular Calcium Mobilization (Fluo-4 AM)[1]
Objective: Screen for agonist activity at Nicotinic Acetylcholine Receptors (nAChRs) or Gq-coupled GPCRs.[1]
Rationale: Piperidine alkaloids often act as ionotropic receptor agonists.[1] Influx of Ca
Materials
Step-by-Step Methodology
-
Loading: Wash cells (SH-SY5Y) twice with Assay Buffer. Add 50 µL of 4 µM Fluo-4 AM in Assay Buffer.
-
Incubation: 45 mins at 37°C (dye uptake), followed by 15 mins at RT (de-esterification).
-
Baseline: Measure baseline fluorescence (Ex 494 nm / Em 516 nm) for 10 seconds.
-
Stimulation: Inject 5X concentration of 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one .
-
Kinetic Read: Measure fluorescence every 1 second for 180 seconds.
Data Analysis:
Plot
Protocol C: Monoamine Uptake Inhibition (ASP+ Assay)
Objective: Determine if the compound inhibits the reuptake of monoamines (DAT/NET/SERT activity). Rationale: The structure resembles synthetic cathinones/phenidates.[1] ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium) is a fluorescent substrate for DAT and NET.[1]
Experimental Logic
Figure 2: ASP+ Uptake Assay Logic. Inhibitors prevent the accumulation of intracellular fluorescence.[1]
Step-by-Step Methodology
-
Preparation: Use differentiated SH-SY5Y cells (high DAT/NET expression).[1]
-
Pre-incubation: Remove culture media.[1] Wash with HBSS.[1] Add 90 µL of Compound (at varying concentrations) in HBSS. Incubate for 15 minutes at 37°C.
-
Blocker Control: Cocaine (10 µM) or Nomifensine (10 µM) as 100% inhibition controls.[1]
-
-
Substrate Injection: Add 10 µL of ASP+ (final concentration 10 µM).
-
Measurement: Immediately monitor fluorescence (Ex 475 nm / Em 609 nm) in kinetic mode (every 30s for 20 mins).
-
Note: ASP+ fluorescence increases upon intracellular accumulation.[1]
-
-
Quantification: Calculate the Slope (RFU/min) of the linear uptake phase (usually 2–10 mins).
Calculation of Inhibition:
Summary of Key Parameters
| Parameter | Assay Type | Critical Reagents | Readout | Purpose |
| Viability | Safety | Resazurin / AlamarBlue | Fluorescence (590 nm) | Establish non-toxic range ( |
| Agonism | Functional | Fluo-4 AM / Fura-2 | Fluorescence (516 nm) | Detect nAChR/GPCR activation |
| Inhibition | Functional | ASP+ (Fluorescent Monoamine) | Fluorescence (609 nm) | Detect DAT/NET reuptake blockade |
References
-
Lukas, R. J., et al. (2010).[1] "International Union of Basic and Clinical Pharmacology.[1] LXXVIII. Update on Nicotinic Acetylcholine Receptors." Pharmacological Reviews. Link[1]
-
Schwartz, J. W., et al. (2005).[1] "A high-throughput screening assay for the serotonin transporter using the fluorescent substrate ASP+."[1] Journal of Biomolecular Screening. Link
-
Xie, H. R., et al. (2010).[1] "SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease." Chinese Medical Journal.[1] Link
-
Riss, T. L., et al. (2013).[1] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link
Troubleshooting & Optimization
Technical Support Center: Solubility of 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one in Dimethyl Sulfoxide (DMSO). Our goal is to provide a scientifically-grounded, practical framework for diagnosing and resolving these issues to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one in DMSO. What are the likely causes?
A1: Difficulty in dissolving this compound, while often surprising given DMSO's reputation as a "universal solvent," can typically be traced to a few key factors rooted in its molecular structure and the handling of the solvent itself.
-
Molecular Structure: Your compound possesses a basic piperidine ring. The nitrogen in this ring can be protonated, leading to a charged species. While DMSO is a highly polar aprotic solvent excellent at dissolving a wide range of compounds, its interaction with charged or highly crystalline molecules can sometimes be less effective than anticipated. The combination of a nonpolar cyclobutyl group and a potentially ionizable piperidine group creates a molecule with distinct hydrophilic and hydrophobic regions that can complicate straightforward dissolution.
-
Compound Purity & State: The compound's purity and physical form are critical. The presence of insoluble impurities or a particularly stable crystalline lattice structure can significantly hinder solubility. The energy required to break apart the crystal lattice must be overcome by the energy of solvation.
-
Solvent Quality: The purity of your DMSO is paramount. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Contaminating moisture can significantly alter its solvent properties and may accelerate the degradation or precipitation of your compound. Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened or properly stored bottle.
Q2: My compound is not dissolving at my desired concentration. What immediate troubleshooting steps can I take?
A2: When initial dissolution fails, a systematic approach is crucial to avoid compound degradation and loss of valuable material. The following workflow outlines the immediate, non-destructive steps you should take.
Explanation of the Causality:
-
Verification (Step 1): This is a self-validating check. Using sub-optimal materials is a common source of error. Anhydrous DMSO is critical as water can decrease the solubility of hydrophobic compounds.
-
Energy Input (Step 2): Vortexing and sonication increase the kinetic energy of the system, facilitating the breakdown of the compound's crystal lattice and increasing interaction with the solvent. Gentle warming serves the same purpose but must be done cautiously, as excessive heat can degrade thermally sensitive molecules.
-
Concentration Re-evaluation (Step 3): Every compound has a finite solubility limit. Attempting to create a supersaturated solution is a frequent cause of failure. Determining the empirical solubility limit is a necessary step before proceeding to more complex methods.
Advanced Troubleshooting & Protocols
Q3: I've tried the initial steps, but my compound still precipitates, especially when I dilute my DMSO stock into an aqueous buffer for my assay. What should I do?
A3: This phenomenon, known as "precipitation upon dilution," is extremely common when an organic stock solution is introduced to an aqueous environment. The compound, while stable in pure DMSO, crashes out as the solvent environment rapidly changes polarity. The key is to either modify the final aqueous solution to be more accommodating or to alter the initial stock solution itself.
Two powerful strategies are the use of co-solvents and pH adjustment.
1. Co-Solvent Strategy
The principle here is to create a solvent system with polarity intermediate between pure DMSO and your aqueous buffer. Co-solvents can help "bridge the gap" and keep the compound in solution.
| Co-Solvent | Typical Starting Concentration (in final assay medium) | Key Considerations & Rationale |
| Ethanol | 1-5% | Reduces the overall polarity of the aqueous medium. Ensure your cell line or assay is tolerant to the final ethanol concentration. |
| PEG 400 (Polyethylene Glycol 400) | 1-10% | A less volatile and often less toxic alternative to ethanol. Excellent for increasing the solubility of non-polar compounds. |
| Glycerol | 5-20% | Increases viscosity, which can slow down the process of precipitation. Also a good solubilizing agent. |
Experimental Protocol: Co-Solvent Screening for Improved Aqueous Solubility
-
Preparation: Prepare several small-volume aliquots of your final aqueous buffer (e.g., PBS, cell culture media).
-
Co-Solvent Addition: To each aliquot, add a different co-solvent (Ethanol, PEG 400) to achieve a final concentration of 5%. Also include a "no co-solvent" control.
-
Stock Solution Preparation: Prepare a concentrated stock of your compound in 100% DMSO (e.g., 10 mM).
-
Dilution: While gently vortexing the aqueous buffers (with and without co-solvents), perform a 1:100 dilution of your DMSO stock into each.
-
Observation: Visually inspect each solution for precipitation immediately and after 30 minutes. The clearest solution indicates the most effective co-solvent system for your compound.
2. pH Adjustment Strategy
This is a highly effective method for ionizable compounds. Your molecule, 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one, has a basic piperidine nitrogen. By lowering the pH of the aqueous buffer, you can protonate this nitrogen, creating a positively charged species (a cation). This charge dramatically increases the molecule's affinity for polar solvents like water.
Protocol: pH-Dependent Solubility Test
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.4).
-
Stock Dilution: Dilute your high-concentration DMSO stock of the compound into each buffer to your final target concentration.
-
Analysis: Observe for precipitation. You will likely find that the compound remains soluble at a lower pH.
-
Validation: Crucially, you must confirm that the altered pH does not affect your downstream assay (e.g., cell viability, enzyme activity). Run a vehicle control (DMSO + pH-adjusted buffer) to validate the assay conditions.
Q4: What is the definitive protocol for preparing a 10 mM stock solution of a novel compound like this in DMSO?
A4: This protocol ensures accuracy, minimizes contamination, and promotes complete dissolution.
Materials:
-
1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one (solid form)
-
Anhydrous DMSO (≥99.9% purity)
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
Procedure:
-
Pre-equilibration: Bring the vial of the compound and the bottle of DMSO to room temperature before opening. This prevents condensation of atmospheric water into the stock.
-
Weighing: On an analytical balance, carefully weigh out the desired mass of the compound into a sterile microcentrifuge tube. (For 1 mL of a 10 mM solution of a compound with MW ~195.3 g/mol , you would need 1.953 mg).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Initial Dissolution: Cap the tube tightly and vortex vigorously for 2 minutes. Visually inspect for any undissolved particles.
-
Assisted Dissolution (If Needed): If particles remain, use one or both of the following methods:
-
Sonication: Place the tube in a room temperature water bath sonicator for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution to 30-37°C in a water bath or heat block, vortexing intermittently. Avoid temperatures above 40°C unless the compound's thermal stability is known.
-
-
Final Inspection: Once the solution is completely clear with no visible particulates, it is ready for use.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for most organic compounds in DMSO.
By following these structured
troubleshooting 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one in cell-based assays
As a Senior Application Scientist, I've designed this technical support guide to address the unique challenges you might face when working with a novel compound like 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one. Given that this molecule is not extensively characterized in public literature, our troubleshooting strategy will be grounded in first principles of medicinal chemistry, cell biology, and assay development. This guide is structured as a series of frequently asked questions that move from foundational issues of compound handling to specific assay-related problems and mechanistic investigations.
Section 1: Foundational Troubleshooting - Compound & Cell Culture
This section addresses the most common and critical sources of error that occur before an assay is even run. Getting these steps right is essential for reproducible data.
FAQ 1: My results are inconsistent between experiments. What are the most likely causes?
Inconsistency is often rooted in foundational variables. Before scrutinizing the assay itself, let's validate the two most critical components: the compound and the cells.
A. Compound Integrity and Handling:
The physicochemical properties of 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one, particularly its piperidine moiety, make its handling crucial. The piperidine ring contains a basic nitrogen, which can impact solubility and stability.
-
Solubility Issues: Has the compound fully dissolved? Undissolved particulates will lead to inaccurate concentrations and high variability.
-
Causality: The cyclobutyl and ethanone components lend lipophilicity, while the piperidine offers a site for protonation to increase aqueous solubility. This balance can be tricky. Based on the behavior of similar piperidine structures, the compound is likely most soluble in organic solvents like DMSO and may have limited solubility in aqueous media.[1][2]
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. When diluting into your aqueous cell culture medium, ensure the final DMSO concentration is consistent across all wells and ideally below 0.5% to avoid solvent-induced cytotoxicity.[3]
-
-
Stock Solution Stability: Are you using a fresh stock solution or one that has undergone multiple freeze-thaw cycles?
-
Causality: Repeated freezing and thawing can cause compound precipitation or degradation.
-
Recommendation: Aliquot your DMSO stock into single-use vials and store them at -20°C or -80°C, protected from light.[4]
-
B. Cell Health and Plating:
Your cells are the biological system reporting on the compound's activity. Their health is non-negotiable.
-
Cell Passage and Health: Are your cells in a logarithmic growth phase?
-
Causality: Cells that are over-confluent or have been passaged too many times can exhibit altered metabolism and stress responses, making them react unpredictably to treatment.[4][5] Observe cell morphology daily; any changes like granulation or blebbing could indicate stress and affect your assay.[6]
-
Recommendation: Use cells with a consistent, low passage number and ensure they are 70-85% confluent at the time of treatment.
-
-
Plating Uniformity: Are you experiencing an "edge effect" where wells on the perimeter of the plate behave differently?
-
Causality: Evaporation is more pronounced in the outer wells, which concentrates media components and your test compound, leading to artifacts.[6]
-
Recommendation: To mitigate this, fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for your experiment. Ensure a uniform cell suspension before and during plating.
-
Caption: A decision tree for troubleshooting inconsistent experimental results.
Section 2: Troubleshooting Specific Cell-Based Assays
Once foundational issues are ruled out, we can focus on problems within specific assays.
FAQ 2: I'm seeing low signal or a high background in my MTT/XTT cytotoxicity assay. What's wrong?
This is a classic issue in colorimetric viability assays that measure metabolic activity. The cause can be either biological or technical.
Scenario A: Absorbance Readings Are Too Low
Low signal implies that the conversion of the tetrazolium salt (e.g., MTT) to formazan is insufficient.
| Potential Cause | Scientific Rationale & Causality | Recommended Solution |
| Low Cell Number | The signal is directly proportional to the number of metabolically active cells. Too few cells will not generate a signal strong enough to rise above the background.[4][7] | Optimize Seeding Density: Perform a titration experiment by seeding a range of cell numbers (e.g., 1,000 to 100,000 cells/well) to find a density that yields a robust signal within the linear range of the assay.[4][8] |
| Insufficient Incubation Time | The enzymatic conversion of MTT requires time. If the incubation is too short, formazan production will be incomplete.[7] | Optimize Incubation Time: Test different incubation periods with the MTT reagent (e.g., 1, 2, 4 hours). Some slow-growing cell lines may require longer.[8][9] |
| Compound-Induced Stasis | The compound may not be cytotoxic but cytostatic, halting proliferation without killing the cells. This leads to fewer cells at the assay endpoint than in the untreated control. | Assess Cell Cycle: Use flow cytometry to analyze the cell cycle distribution (G1, S, G2/M phases) to determine if the compound is causing cell cycle arrest. |
Scenario B: Background Absorbance Is Too High
High background can be caused by contamination or interference from media components.
| Potential Cause | Scientific Rationale & Causality | Recommended Solution |
| Microbial Contamination | Bacteria or yeast contain dehydrogenases that can reduce MTT, creating a false-positive signal.[7][9] | Practice Aseptic Technique: Visually inspect cultures for signs of contamination. If suspected, discard the culture and start from a fresh, uncontaminated stock. |
| Media Interference | Phenol red and components in serum can interact with the assay reagents or have inherent absorbance at the measurement wavelength.[4] | Use Appropriate Media: During the MTT incubation step, switch to a phenol red-free and serum-free medium to eliminate these sources of interference.[4] |
| Incomplete Formazan Solubilization | If the purple formazan crystals are not fully dissolved, the absorbance reading will be inaccurate and variable. | Ensure Complete Solubilization: After adding the solubilization buffer (e.g., DMSO or an acidic isopropanol solution), shake the plate for at least 15 minutes on an orbital shaker. Visually confirm that no crystals remain. |
FAQ 3: My Caspase-Glo® 3/7 apoptosis assay shows variable results or a weak signal. How can I improve it?
Luminescent assays like Caspase-Glo® are highly sensitive but require careful handling.
-
Problem: Weak Luminescent Signal
-
Causality: The compound may be inducing a non-apoptotic form of cell death (like necrosis or autophagy), or the timing of your measurement is off. Caspase activation is a transient event; measuring too early or too late will miss the peak of activity.
-
Recommendation:
-
Time Course Experiment: Measure caspase activity at multiple time points after treatment (e.g., 4, 8, 12, 24 hours) to identify the peak response time.
-
Confirm Apoptosis: Use a complementary method, such as Annexin V/PI staining followed by flow cytometry, to confirm that apoptosis is the primary death pathway.
-
-
-
Problem: High Variability Between Replicates
-
Causality: The Caspase-Glo® reagent contains both the substrate and the luciferase enzyme. It is sensitive to temperature and must be thoroughly mixed to ensure homogeneity. Uneven temperatures across the plate during signal development can also cause variability.
-
Recommendation:
-
Reagent Equilibration: Ensure the reconstituted reagent equilibrates to room temperature for at least 30 minutes before adding it to the plate.[10][11]
-
Proper Mixing: After adding the reagent to the wells, place the plate on an orbital shaker for 30-60 seconds at a low speed to ensure complete lysis and mixing.[10]
-
Signal Stabilization: Allow the plate to incubate at room temperature for at least 1 hour to allow the luminescent signal to stabilize before reading.[11]
-
-
FAQ 4: I'm trying to assess the compound's effect on a signaling pathway via Western Blot, but my results are unclear.
Western blotting is a powerful tool for mechanistic insight, but it has many steps where issues can arise.
-
Problem: No or Very Faint Bands for My Target Protein
-
Causality: This could be due to insufficient protein loading, inefficient transfer, or suboptimal antibody concentrations.
-
Recommendation:
-
Load Sufficient Protein: For whole-cell lysates, aim for 20-30 µg of protein per lane. For detecting low-abundance or post-translationally modified proteins, you may need to load up to 100 µg.[12]
-
Verify Transfer: After transfer, stain the membrane with Ponceau S to visualize the total protein and confirm that the transfer was successful and even across the gel.[13]
-
Include a Positive Control: Always include a lysate from a cell line or tissue known to express your target protein, or from cells treated with a known activator of the pathway, to validate your antibody and protocol.[12][14]
-
-
-
Problem: High Background or Non-Specific Bands
-
Causality: This often points to issues with blocking, antibody concentration, or washing steps. The primary or secondary antibody may be binding non-specifically to other proteins or the membrane itself.
-
Recommendation:
-
Optimize Blocking: Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBS-T. Milk is generally better for reducing background, but BSA is recommended for some phospho-specific antibodies.[12][13]
-
Titrate Your Antibodies: If the antibody concentration is too high, it will lead to non-specific binding. Perform a dot blot or test a range of dilutions to find the optimal concentration for both your primary and secondary antibodies.[13]
-
Increase Wash Stringency: Increase the number and duration of your wash steps after antibody incubations to remove unbound antibodies. Ensure your wash buffer (TBS-T) contains a sufficient concentration of Tween-20 (typically 0.1%).[13]
-
-
Caption: Probing a hypothetical signaling cascade using Western Blot.
Section 3: Investigating Unexpected Results & Off-Target Effects
With a novel compound, you must be prepared for unexpected outcomes. An observed phenotype might not be due to the intended target.
FAQ 5: The compound is potent in my cell-based assay, but how do I know it's not just a false positive or acting via an off-target mechanism?
This is a critical question in drug discovery. Validating a "hit" requires ruling out common artifacts and assessing specificity.
-
Rule out Assay Interference:
-
Causality: The compound itself might interfere with the assay's detection method. For example, auto-fluorescent compounds can create false positives in fluorescence-based assays, while compounds that absorb light at the same wavelength as the product can cause false negatives in absorbance assays.[15]
-
Recommendation: Run a cell-free control. Add the compound at various concentrations directly to the assay reagents in wells without cells. A change in signal indicates direct interference with the assay chemistry.
-
-
Initial Off-Target Assessment:
-
Causality: The piperidine scaffold is a "privileged structure" found in many bioactive compounds, meaning it can bind to a variety of receptors and enzymes.[2] Off-target binding can lead to unintended biological effects and toxicity.[16]
-
Recommendation:
-
Literature/Database Search: Search databases like PubChem or ChEMBL for compounds with similar structures to see their known biological targets. This can provide clues to potential off-target activities.
-
Phenotypic Comparison: Compare the observed cellular phenotype to that of well-characterized drugs. Does your compound's effect mimic that of a known kinase inhibitor, a GPCR antagonist, or a cytotoxic agent?
-
Counter-Screening: If you hypothesize a primary target, test your compound in an assay for a related but distinct target (e.g., if you suspect it hits Kinase A, test it against Kinase B and C). Lack of activity in these counter-screens provides evidence of selectivity.[17]
-
-
Section 4: Key Experimental Protocols
Here are detailed, step-by-step protocols for foundational experiments discussed in this guide.
Protocol 1: Preparation of Compound Stock and Working Solutions
-
Prepare 10 mM DMSO Stock:
-
Weigh out a precise amount of 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one powder.
-
Add the appropriate volume of 100% cell culture-grade DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 2-5 minutes. If particulates remain, sonicate in a water bath for 5-10 minutes.
-
Visually inspect to ensure complete dissolution.
-
Aliquot into single-use, light-protected tubes and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 10 mM stock.
-
Perform serial dilutions in 100% DMSO to create a range of stock concentrations for your dose-response curve.
-
For the final dilution into cell culture media, ensure the volume of DMSO added is no more than 1/200th of the final well volume (to keep final DMSO ≤0.5%).
-
Crucially, prepare a vehicle control using the same final concentration of DMSO as your treated wells.
-
Protocol 2: Standard MTT Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density. Allow them to adhere and recover overnight in a 37°C, 5% CO₂ incubator.[7]
-
Compound Treatment: Remove the media and add fresh media containing the desired concentrations of your compound and the vehicle control.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent:
-
Solubilize Formazan:
-
Carefully aspirate the media without disturbing the cells or formazan crystals.
-
Add 100 µL of DMSO or an acidic isopropanol solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Read Absorbance: Measure the absorbance at 570-590 nm using a microplate reader.[9]
Caption: Standard workflow for an MTT cell viability assay.
References
-
Mastering Cell-Based Screening. Biocompare. [Link]
-
HiPer® MTT Cell Assay Teaching Kit. HiMedia. [Link]
-
Western Blot Troubleshooting Guide. TotalLab. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
Troubleshooting Western Blots with the Western Blot Doctor™. Bio-Rad. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
(PDF) Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate. [Link]
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]
-
Solvent-free synthesis, molecular simulation and cytotoxicity of 1,4- benzodiazepine-2,5-diones. ACG Publications. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Understanding the implications of off-target binding for drug safety and development. The Scientist. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. marinbio.com [marinbio.com]
- 7. atcc.org [atcc.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. himedialabs.com [himedialabs.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 17. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Technical Support Center: Troubleshooting Side Product Formation in Cyclobutyl Ketone Synthesis
Welcome to the Technical Support Center for cyclobutyl ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. The information provided herein is grounded in established chemical principles and validated through extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of cyclopentanone in my reaction mixture. What is the likely cause and how can I prevent it?
The formation of cyclopentanone is a common issue, particularly in reactions that proceed through a carbocation intermediate, such as the Tiffeneau-Demjanov rearrangement. This side product arises from a competing ring expansion of the cyclobutyl cation.
Causality: The Tiffeneau-Demjanov rearrangement involves the diazotization of a 1-aminomethyl-cycloalkanol, which then forms a primary carbocation. This carbocation can undergo a 1,2-alkyl shift, leading to ring expansion.[1][2] In the case of a cyclobutylmethylamine derivative, the cyclobutyl ring can rearrange to a more stable cyclopentyl cation, which upon hydration and oxidation, yields cyclopentanone.[3][4] The migratory aptitude of the different bonds in the cyclobutane ring can influence the product distribution.[5]
Troubleshooting & Optimization:
-
Temperature Control: Diazotization reactions are typically performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize the decomposition of the diazonium ion and subsequent carbocation rearrangements.[1]
-
Choice of Acid: The choice of acid can influence the reaction pathway. While nitrous acid is the classical reagent, using trifluoroacetic acid (TFA) can sometimes improve yields and reduce side products due to better solubility of the organic substrate.[1]
-
Alternative Routes: If ring expansion remains a persistent issue, consider alternative synthetic strategies that avoid carbocation intermediates, such as the oxidation of cyclobutanol or the reaction of a Grignard reagent with cyclobutanecarbonitrile.
Q2: My oxidation of cyclobutanol to cyclobutyl ketone is giving low yields and several unidentified byproducts. What could be the problem?
The oxidation of cyclobutanol is a direct route to cyclobutyl ketone, but the choice of oxidizing agent and reaction conditions are critical to avoid over-oxidation and ring-opening side reactions.[6][7]
Causality: Cyclobutanol is a secondary alcohol, and its oxidation typically yields a ketone.[6] However, strong oxidizing agents or harsh reaction conditions can lead to the cleavage of the strained cyclobutane ring, resulting in linear or branched byproducts.[6] Over-oxidation can also lead to the formation of lactones through intramolecular cyclization of a carboxylic acid intermediate.[6]
Troubleshooting & Optimization:
| Oxidizing Agent | Common Side Products & Issues | Mitigation Strategies |
| Chromic Acid (H₂CrO₄) | Ring-opened products, over-oxidation to carboxylic acids, chromium waste. | Use milder chromium reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC). Perform the reaction at controlled temperatures. |
| Potassium Permanganate (KMnO₄) | Ring cleavage, formation of diols and carboxylic acids. | Use under carefully controlled pH and temperature. Often less selective for this transformation. |
| Dess-Martin Periodinane (DMP) | Moisture sensitive, can be expensive and potentially explosive on a large scale.[8] | Use freshly opened or properly stored reagent. Run the reaction under an inert atmosphere. |
| Swern Oxidation | Requires cryogenic temperatures (-78 °C), potential for dimethyl sulfide byproduct.[8] | Ensure accurate temperature control. Use an efficient quench and workup to remove sulfur byproducts. |
Recommended Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Add a solution of cyclobutanol (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclobutyl ketone.
-
Purify the crude product by distillation or column chromatography.
Q3: I am attempting to synthesize cyclobutyl ketone from cyclobutanecarbonitrile using a Grignard reagent, but I am getting a significant amount of tertiary alcohol as a byproduct. How can I favor the formation of the ketone?
The reaction of a Grignard reagent with a nitrile is a classic method for ketone synthesis. However, if the intermediate imine is not carefully handled, the Grignard reagent can add a second time, leading to the formation of a tertiary alcohol after workup.[9][10]
Causality: The initial addition of the Grignard reagent to the nitrile forms a magnesium salt of an imine. This intermediate is generally stable under the reaction conditions.[9] However, upon aqueous workup, the imine is hydrolyzed to the ketone. If an excess of the Grignard reagent is present during the hydrolysis step, it can react with the newly formed ketone to produce a tertiary alcohol.[11][12]
Troubleshooting & Optimization:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the nitrile, but avoid a large excess.
-
Reverse Addition: Add the Grignard reagent solution slowly to the nitrile solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the Grignard reagent throughout the reaction.
-
Quenching Procedure: It is crucial to quench the reaction by slowly adding the reaction mixture to a cold, acidic aqueous solution (e.g., 1M HCl). This protonates the intermediate and hydrolyzes the imine to the ketone while simultaneously destroying any unreacted Grignard reagent. Do not add water or acid directly to the reaction mixture containing unreacted Grignard reagent. [13]
dot
Caption: Formation of tertiary alcohol side product in Grignard synthesis of cyclobutyl ketone.
Q4: My synthesis of cyclobutyl ketone from cyclobutanecarboxylic acid is resulting in a mixture of products. What are the potential side reactions?
Converting a carboxylic acid to a ketone typically involves activation of the carboxylic acid, often to an acyl chloride, followed by reaction with an organometallic reagent. Side reactions can occur at both stages.
Causality:
-
Activation Step (e.g., with thionyl chloride): Incomplete conversion to the acyl chloride can leave unreacted carboxylic acid. The carboxylic acid can be deprotonated by the organometallic reagent in the next step, leading to loss of the nucleophile.
-
Reaction with Organometallic Reagent (e.g., organocuprate): Organocuprates (Gilman reagents) are generally preferred over Grignard or organolithium reagents for reacting with acyl chlorides to form ketones, as they are less reactive and less prone to adding to the ketone product to form a tertiary alcohol. However, if the reaction temperature is not kept low, or if a more reactive organometallic is used, the tertiary alcohol can still form.
Troubleshooting & Optimization:
-
Ensure Complete Acyl Chloride Formation: Use a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and ensure the reaction goes to completion before proceeding. Distilling the acyl chloride before use can improve purity.
-
Use an Organocuprate: Employ a lithium diorganocuprate (R₂CuLi) reagent for the reaction with the acyl chloride.
-
Low Temperature: Perform the addition of the acyl chloride to the organocuprate solution at a low temperature (typically -78 °C) to prevent side reactions.
dot
Caption: Potential side reactions in the synthesis of cyclobutyl ketone from cyclobutanecarboxylic acid.
References
- BTC. (2025, November 12).
- Organic Syntheses Procedure. cyclobutanone.
- Benchchem. troubleshooting low yield in cyclobutyl ketone synthesis.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Organic Chemistry Portal. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Organic Chemistry Portal. Grignard Reaction.
- Satyajit Biswas. IV , CC – 10 BY Satyajit Biswas Assistant Professor of Chemistry HooghLY Women's College Demjanov rearrangement.
- Alfa Chemistry. Demjanov Rearrangement.
- Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements.
- Chemistry LibreTexts. (2016, January 23). 30.3: Tiffeneau-Demjanov Rearrangement.
- ChemOrgChem. (2024, February 28). Unlock Ring Expansion! Tiffeneau-Demjanov Rearrangement Explained (Mechanism & Examples). YouTube.
- Organic Syntheses Procedure.
- Wikipedia. Grignard reaction.
- Organic Syntheses Procedure.
- Wikipedia. Tiffeneau–Demjanov rearrangement.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. What are the oxidation products of Cyclobutanol? - Blog [btcpharmtech.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
purification challenges of piperidine alkaloids
Technical Support Center: Piperidine Alkaloid Purification Current Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Troubleshooting isolation, purification, and detection of piperidine scaffolds (e.g., Coniine, Solenopsin, Lobeline, Piperine).
Introduction
Welcome to the Piperidine Alkaloid Technical Support Hub. Piperidine motifs present a unique "unholy trinity" of purification challenges: high basicity (pKa ~11) causing chromatographic tailing, lack of UV chromophores complicating detection, and variable solubility dependent on N-substitution.
This guide treats your experimental issues as "Support Tickets." Select the module below that matches your current failure mode.[1]
Module 1: Chromatographic Tailing & Resolution
User Complaint: "My piperidine peaks are broad and tailing significantly on my C18 column. Integration is impossible."
Root Cause Analysis
Piperidine is a strong base (pKa ~11.[1]1) [1]. On standard silica-based C18 columns, residual silanol groups (Si-OH) on the stationary phase act as weak acids.[2] At neutral or weakly acidic pH, these silanols deprotonate (Si-O⁻), creating a cation-exchange site that binds the protonated piperidine nitrogen.[2] This secondary interaction competes with the hydrophobic retention mechanism, causing peak tailing (kinetic lag).
Troubleshooting Protocol
Option A: The "High pH" Strategy (Recommended for Hybrid Columns) If you own a hybrid-particle column (e.g., chemically bridged silica that resists dissolution at high pH), this is the most effective fix.
-
Mechanism: At pH > 10, the piperidine nitrogen is deprotonated (neutral), eliminating the ionic interaction with silanols [2].
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][3][4]
Option B: The "Silanol Shield" Strategy (Standard Columns) If you are restricted to standard silica columns (pH limit < 8), you must mask the silanols.
-
Mechanism: TEA is a stronger base than most alkaloids and sterically smaller.[1] It saturates the silanol sites, effectively "capping" them so your analyte passes without drag [3].
-
Protocol: Add 5–10 mM TEA to the aqueous mobile phase. Note: TEA can suppress ionization in LC-MS.[1][2] Use Trifluoroacetic acid (TFA) for MS applications, though TFA may alter selectivity.
Decision Tree: Solving Peak Tailing
Figure 1: Decision logic for selecting mobile phase modifiers based on column chemistry and detection mode.
Module 2: Detection Strategies (The "Invisible" Analyte)
User Complaint: "I injected 1 mg/mL of my sample, but the UV baseline at 254 nm is flat. Is my compound gone?"
Root Cause Analysis
The piperidine ring is saturated and lacks conjugated pi-systems required for UV absorbance at standard wavelengths (254 nm). While some derivatives (e.g., Piperine) have conjugation, simple piperidine alkaloids (e.g., Coniine) are effectively invisible above 210 nm [4].
Solution: Pre-Column Derivatization
Transform the "invisible" secondary amine into a UV-active carbamate using FMOC-Cl (9-fluorenylmethyl chloroformate).[2]
Protocol: FMOC Derivatization for HPLC-UV
-
Reagent Prep: Dissolve FMOC-Cl in Acetonitrile (2 mg/mL).
-
Buffer Prep: Borate buffer (0.2 M, pH 8.5).
-
Reaction:
-
Quench: Add 20 µL of 1 M Glycine (to scavenge excess FMOC).
-
Analysis: Inject onto HPLC. Detect at 265 nm (FMOC chromophore).[1]
Alternative: Use Charged Aerosol Detection (CAD) or ELSD if available, which detects non-volatile analytes regardless of optical properties.[1]
Module 3: Extraction & Isolation Efficiency
User Complaint: "I performed an acid-base extraction, but my yield is <10%. Where did it go?"
Root Cause Analysis
There are two common failure modes here:[1][2][6][7]
-
The "Amide Trap" (Piperine vs. Piperidine): Piperine is an N-acylpiperidine (amide), not an amine.[1] It is neutral. If you acidify and wash with organic solvent, Piperine stays in the organic layer. If you discard the organic layer (thinking the alkaloid is in the acid phase), you discard your product [5].
-
Incomplete Basification: The high pKa of piperidine (11.[1]1) means adjusting to pH 9 is insufficient.[1] You must reach pH 12+ to fully deprotonate it for extraction into organic solvents.[1]
Protocol: The "Double-Switch" Extraction
Applicability: True alkaloids (Coniine, Lobeline). NOT for amides (Piperine).[2][8][9]
| Step | Action | Phase Location of Alkaloid | Why? |
| 1 | Dissolve crude in 1M HCl | Aqueous | Protonation (R₂NH₂⁺) makes it water-soluble.[1][2] |
| 2 | Wash with DCM (x2) | Aqueous | Non-basic impurities (fats, terpenes) move to DCM.[1] Keep Aqueous. |
| 3 | Basify Aqueous to pH > 12 | Precipitate/Oil | Use 5M NaOH.[1][2] High pH is critical to pass pKa 11.[1] |
| 4 | Extract with DCM (x3) | Organic | Deprotonated amine (R₂NH) moves to organic.[1][2] |
| 5 | Dry (Na₂SO₄) & Evaporate | Solid/Oil | Removal of solvent yields pure base.[1] |
Workflow Visualization
Figure 2: Extraction logic flow distinguishing between neutral amides (Piperine) and basic alkaloids.[2]
Module 4: Chiral Resolution
User Complaint: "I have a racemic mixture of 2-substituted piperidines. Standard C18 isn't separating them."
Technical Insight
Enantiomers of piperidine alkaloids (e.g., R/S-Solenopsin) possess identical physical properties in achiral environments.[1][2] You require a Chiral Stationary Phase (CSP).[1]
Recommended Setup
-
Column: Immobilized Polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[2][10]
-
Mobile Phase: Hexane : Ethanol (90:[1][2]10) with 0.1% Diethylamine (DEA) .[1][2]
-
Critical: The DEA is necessary to suppress the same silanol interactions mentioned in Module 1, which can destroy chiral recognition.
-
References
-
PubChem. (2025).[1] Piperidine Compound Summary (pKa data).[1] National Library of Medicine.[1] Link
-
Phenomenex. (2025).[1][7] How to Reduce Peak Tailing in HPLC. Knowledge Center.[1][7] Link
-
Element Lab Solutions. (2025).[1] Peak Tailing in HPLC: Causes and Solutions.Link
-
BenchChem. (2025).[1][11] HPLC-UV Analysis of Piperidine-Containing Compounds. Application Notes.[1][5][11][12][13] Link
-
ScienceMadness. (2015).[1] Discussion on Acid/Base Extraction of Piperine vs Piperidine.Link
-
Academia.edu. (2006).[1] Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA.[1][2][10]Link
Sources
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products [austinpublishinggroup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. diva-portal.org [diva-portal.org]
- 9. mdpi.com [mdpi.com]
- 10. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Technical Support Center: Optimizing Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Here, we address common challenges encountered in the laboratory with in-depth, evidence-based solutions and practical troubleshooting advice. Our goal is to empower you to optimize your reaction conditions, enhance yields, and achieve desired product purity with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and observations researchers have when working with piperidine and its synthesis.
Q1: My purified piperidine has a yellow tint. What causes this and how can I fix it?
A: A yellow coloration in piperidine is typically due to oxidation products formed upon exposure to air and light.[1] While this may not impact all applications, for high-purity work, purification is recommended. The most effective method to remove these colored impurities is distillation.[1][2] To prevent reoccurrence, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[2]
Q2: I'm having difficulty separating piperidine from a pyridine impurity using distillation. Why is this happening?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[2] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[2]
Q3: My piperidine solution in DMF crystallized during storage. What happened?
A: This is a common issue with amines and is likely due to the formation of a salt.[2][3] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[2][3] To resolve this, you can try redissolving the crystals by warming the solution.[1] To prevent this in the future, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[2]
Q4: What are typical yields for piperidine synthesis?
A: Yields can vary significantly depending on the synthetic route, scale, and purity of starting materials. For instance, some reductive amination approaches can provide good yields but may require extensive optimization.[2] Hydrogenation of pyridine derivatives is a common method, but can be challenging due to the aromatic stability of the starting material.[4] Specific yields are highly dependent on the chosen substrates and reaction conditions.
Q5: Why is it often necessary to use a protecting group on the piperidine nitrogen during synthesis?
A: The piperidine nitrogen is a secondary amine and can act as a nucleophile or a ligand for metal catalysts.[5] This can lead to undesired side reactions, such as N-alkylation when it's not the intended transformation, or catalyst deactivation.[1][5] Using a protecting group, like the common tert-butyloxycarbonyl (Boc) group, temporarily blocks the reactivity of the nitrogen, ensuring that other transformations occur at the desired position on the piperidine ring.[5]
Troubleshooting Guide: Common Synthetic Challenges
This section provides a deeper dive into specific problems you might encounter during common piperidine synthesis reactions and offers structured solutions.
Scenario 1: Low Yield in Reductive Amination
Reductive amination, a powerful method for forming the piperidine ring, can sometimes suffer from low yields.[6]
Problem: My one-pot reductive amination of a dicarbonyl compound and a primary amine is giving a low yield of the desired piperidine.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solutions |
| Inefficient Imine/Enamine Formation | The initial condensation to form the imine or enamine intermediate is a crucial equilibrium step. To drive this forward, consider removing water using a Dean-Stark trap or molecular sieves. The choice of solvent is also critical; polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred.[1] |
| Decomposition of Reactants or Intermediates | Higher temperatures can lead to side reactions like polymerization or decomposition.[2] Solution: Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times.[2] |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than sodium cyanoborohydride or sodium borohydride.[6] If you are using a harsher reducing agent, you may be reducing the carbonyl starting material before imine formation. |
| Incorrect pH | The pH of the reaction mixture is crucial for imine formation. An acidic catalyst is often required, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.[1] Solution: Use a buffer system, such as acetic acid/sodium acetate, to maintain the optimal pH range (typically 4-6).[7] |
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: A logical workflow for troubleshooting low yields in reductive amination reactions.
Scenario 2: Poor Stereoselectivity in Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring, but achieving high stereoselectivity can be a challenge.[8]
Problem: My aza-Diels-Alder reaction is producing a mixture of diastereomers.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solutions |
| Stepwise vs. Concerted Mechanism | The reaction may be proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, especially with strong Lewis acids.[2][9] This can lead to a loss of stereochemical information. Solution: The choice of catalyst can influence the reaction pathway.[2] Consider screening different Lewis acids or Brønsted acids. In some cases, organocatalysts can promote a more concerted pathway.[9] |
| Poor Facial Selectivity | The diene or dienophile may not have a strong facial bias, leading to the formation of both endo and exo products. Solution: The use of cyclic dienes often results in higher diastereoselectivities.[2] Chiral auxiliaries on the dienophile or the use of a chiral catalyst can also effectively control facial selectivity. |
| Suboptimal Solvent | The solvent can influence the transition state geometry and the reaction mechanism. Solution: Screen a range of solvents with varying polarities. For some systems, non-polar solvents may favor a more organized, concerted transition state. |
Scenario 3: Catalyst Deactivation in Pyridine Hydrogenation
The hydrogenation of pyridines to piperidines is a common but sometimes challenging transformation due to the aromatic stability of the pyridine ring and its ability to act as a catalyst poison.[4]
Problem: My pyridine hydrogenation reaction is stalling or incomplete, suggesting catalyst deactivation.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solutions |
| Strong Catalyst Coordination | The nitrogen lone pair in pyridine can strongly coordinate to the metal center of the catalyst, leading to deactivation.[4] Solution: Recent advances have shown that iridium(III) catalysts operating through an ionic hydrogenation mechanism can circumvent this issue.[4] This pathway involves protonation of the pyridine nitrogen, activating it for subsequent hydride addition, and avoids direct coordination of the nitrogen lone pair to the metal center during the key steps.[4] For traditional catalysts like PtO₂, using an acidic solvent like glacial acetic acid can protonate the pyridine, reducing its poisoning effect.[2] |
| Impure Hydrogen Source | Impurities in the hydrogen gas, such as carbon monoxide or sulfur compounds, can poison heterogeneous catalysts. Solution: Ensure the use of high-purity hydrogen gas. An in-line gas purifier can be beneficial. |
| Insufficient Catalyst Loading or Activity | The catalyst loading may be too low for the specific substrate, or the catalyst itself may have reduced activity due to improper storage or handling. Solution: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[2] Always handle hydrogenation catalysts under an inert atmosphere to prevent oxidation. |
Experimental Protocols
General Protocol for Hydrogenation of a Substituted Pyridine using PtO₂ (Adam's Catalyst)
This protocol provides a general guideline for the hydrogenation of substituted pyridines.[2]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add PtO₂ (Adam's catalyst), typically at a loading of 1-5 mol%.[2]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[2]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[2] Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified further by distillation or crystallization.[2]
Logical Workflow for Optimizing Pyridine Hydrogenation
Caption: A decision-making workflow for troubleshooting incomplete pyridine hydrogenation reactions.
References
-
BIOENGINEER.ORG. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. Retrieved from [Link]
-
MDPI. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2011, March 9). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]
-
Semantic Scholar. (2012, August 1). Asymmetric aza‐Diels–Alder and Cation–olefin Cyclization Sequence: a Concise Way to Fused Chiral Cyclopenta[b]piperidines. Semantic Scholar. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. ResearchGate. Retrieved from [Link]
-
MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]
-
Nature. (2022, February 1). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Scientific Reports. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Retrieved from [Link]
-
Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved from [Link]
-
Taylor & Francis Online. (2006, September 23). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications. Retrieved from [Link]
-
Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. DTIC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005, November 21). Synthesis of piperdine. Sciencemadness. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bioengineer.org [bioengineer.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Analysis Guide: Mass Spectrometry of 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one
Executive Summary & Molecule Profile
1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one represents a specific structural class of
This guide compares the two primary analytical workflows—LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) and GC-EI-MS (Gas Chromatography-Electron Ionization)—providing evidence-based protocols to ensure data integrity and reproducibility.
Chemical Profile
| Property | Value |
| Formula | |
| Exact Mass | 181.1467 Da |
| Structure Type | |
| Key Challenge | Thermal degradation (oxidative dehydrogenation) in GC inlets; Isobaric interference. |
Comparative Analysis: LC-MS/MS vs. GC-MS[1]
Method A: LC-ESI-MS/MS (The Quantitative Gold Standard)
Verdict: Superior for quantification, biological matrices, and thermally unstable samples.
-
Mechanism: Soft ionization (Electrospray) preserves the molecular ion
.[1] -
Performance:
-
Precursor Ion:
182.15 ( ). -
Key Transitions: Collision-Induced Dissociation (CID) typically yields water loss (
164) and cleavage of the ethylene bridge. -
Sensitivity: High (pg/mL range) due to the high proton affinity of the piperidine nitrogen.
-
Method B: GC-EI-MS (The Structural Screening Standard)
Verdict: Essential for library matching and structural identification, but requires derivatization.
-
Mechanism: Hard ionization (70 eV) induces extensive fragmentation.
-
Performance:
-
Native Injection: Risk of thermal degradation to enamines or oxidation products.
-
Derivatization: Trifluoroacetyl (TFA) or Heptafluorobutyryl (HFB) derivatization is mandatory to block the secondary amine, lowering polarity and preventing thermal breakdown.
-
Key Fragments (Native):
-cleavage dominates, yielding the piperidinyl immonium ion ( 84) as the base peak.
-
Comparative Data Summary
| Feature | LC-ESI-MS/MS (Native) | GC-EI-MS (Native) | GC-EI-MS (TFA-Derivative) |
| Molecular Ion | Strong | Weak/Absent | Distinct |
| Thermal Stability | Excellent (Ambient) | Poor (Degradation) | Excellent |
| Base Peak | 182 (Precursor) | 84 (Immonium) | 180 (TFA-Piperidinyl) |
| Isomer Resolution | Requires Chiral Column | Moderate | High |
| LOD (Est.) | 0.5–1.0 ng/mL | 50–100 ng/mL | 10–20 ng/mL |
Structural Elucidation & Isomer Differentiation[3]
Differentiating the 2-yl isomer from the 3-yl and 4-yl regioisomers is critical. The position of the nitrogen relative to the alkyl chain dictates the fragmentation intensity.
Fragmentation Pathway (Graphviz Visualization)
The following diagram illustrates the primary fragmentation logic for the 2-yl isomer under EI conditions.
Caption: Predicted Electron Ionization (EI) fragmentation pathway focusing on the dominant
Differentiation Logic
-
2-yl Isomer:
-cleavage is highly favored directly adjacent to the ring nitrogen.[2] Expect a dominant 84 (piperidine ring) and 98 (ring + CH2). -
3-yl / 4-yl Isomers: The alkyl chain is further from the nitrogen, making the formation of the specific
84 immonium ion less energetically favorable compared to ring opening or other alkyl losses. The ratio of 84 to molecular ion will differ significantly.
Experimental Protocols
Protocol A: Sample Preparation (Liquid-Liquid Extraction)
Scope: Suitable for urine or plasma matrices.
-
Aliquot: Transfer 200
L of sample to a borosilicate glass tube. -
Alkalinization: Add 50
L of 0.1 M Carbonate Buffer (pH 9.5) to ensure the amine is in the free base form. -
Extraction: Add 1 mL of Chlorobutane:Isopropanol (9:1) .
-
Reasoning: Chlorobutane minimizes extraction of matrix interferences; isopropanol improves recovery of the polar amine.
-
-
Agitation: Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.
-
Evaporation: Transfer organic layer; evaporate to dryness under
at 40°C. -
Reconstitution:
-
For LC-MS: 100
L Mobile Phase A. -
For GC-MS: 50
L Ethyl Acetate + 50 L TFAA (Trifluoroacetic anhydride). Incubate at 60°C for 20 mins (Derivatization).
-
Protocol B: Instrumental Parameters
1. LC-MS/MS Configuration[3][4]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8
m). -
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Source: ESI Positive Mode.
2. GC-MS Configuration (Derivatized)
-
Inlet: Splitless, 250°C.
-
Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm.
-
Oven: 80°C (1 min)
20°C/min 300°C. -
Transfer Line: 280°C.
-
Scan Range:
40–450.
Workflow Decision Matrix
Use the following logic flow to determine the appropriate analytical route for your specific research goal.
Caption: Decision matrix for selecting the optimal mass spectrometry technique based on analytical requirements.
References
-
BenchChem. (2025).[1][2] Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine. Retrieved from
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library and Standard Operating Procedures for Amines. Retrieved from
-
National Institutes of Health (NIH). (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS. Retrieved from
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra: Amines and Ketones. Retrieved from
-
MDPI. (2024). Perspectives of Quantitative GC-MS vs LC-MS in Clinical Science. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Chemical Constituents in Peppers from Different Regions by Integrated LC-MS and GC-MS Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Piperidine-Based Compounds
Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure".[1][2] This designation stems from its frequent appearance in a vast array of FDA-approved pharmaceuticals and biologically active natural products.[3][4][5] The conformational flexibility of the piperidine scaffold, combined with its ability to serve as a versatile synthetic handle, allows it to form diverse molecular interactions with various biological targets.[1] This inherent versatility has led to the development of piperidine derivatives with a wide spectrum of pharmacological applications, including anticancer, antimicrobial, and neuroprotective activities.[4][6]
This guide offers an in-depth comparison of the biological performance of various piperidine-based compounds. We will delve into their mechanisms of action, present supporting quantitative data from preclinical studies, and provide detailed experimental protocols for key assays, empowering researchers and drug development professionals to advance the exploration of this remarkable scaffold.
I. Anticancer Activity of Piperidine Derivatives
Piperidine moieties are integral components of numerous anticancer agents, both in clinical use and under investigation.[1][7] Their therapeutic efficacy is attributed to diverse mechanisms, including the modulation of critical cellular signaling pathways, the induction of programmed cell death (apoptosis), and direct interactions with DNA.[1][8][9]
A. Mechanism of Action: Modulation of Pro-Survival Signaling
Many piperidine derivatives exert their anticancer effects by targeting signaling pathways that are frequently dysregulated in cancer cells, such as the PI3K/Akt and NF-κB pathways. These pathways are crucial for promoting cell proliferation, survival, and resistance to apoptosis.[7] For instance, certain piperidine-containing compounds can inhibit key kinases like IκB kinase (IKKb), a critical activator of the NF-κB transcription factor.[3] The inhibition of this pathway can halt neoplastic progression and sensitize cancer cells to other therapeutic agents.[3]
Figure 1: Simplified diagram of a signaling pathway targeted by anticancer piperidine compounds.
B. Comparative In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics for quantifying the potency of a compound against cancer cell lines. Lower values indicate higher potency.
| Derivative Candidate | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Piperidine 19 | U251 | Glioblastoma | >50 | [8] |
| Piperidine 10 | HT29 | Colon | 22.8 | [8] |
| Unnamed Derivative | MCF-7 | Breast | 0.08 | [5] |
| HepG2 | Liver | 0.186 | [5] |
C. Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[10][12]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549) in a suitable medium until they reach approximately 80% confluency.
-
Trypsinize the cells and prepare a single-cell suspension.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the piperidine test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals at the bottom.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the crystals.[11]
-
Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to subtract background noise.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and use a suitable software to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
II. Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Piperidine derivatives have emerged as a promising class of compounds, exhibiting significant activity against a range of bacteria and fungi.[15][16][17]
A. Comparative Antimicrobial Data (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18][19] It is a critical measure of a compound's antimicrobial potency.
| Compound Class | Test Organism | Gram Stain | MIC (µg/mL) | Reference |
| Piperidin-4-one Derivatives | Staphylococcus aureus | Positive | 62.5 - 250 | [15] |
| Escherichia coli | Negative | 125 - 500 | [15] | |
| Candida albicans | Fungus | 31.25 - 125 | [15] | |
| Halogenobenzene Derivatives | Staphylococcus aureus | Positive | 32 - 128 | [17] |
| Yersinia enterocolitica | Negative | 64 - 512 | [17] | |
| Candida albicans | Fungus | 32 - 64 | [17] |
B. Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[19][20] This protocol is aligned with guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the piperidine test compound in a suitable solvent.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in a cation-adjusted Mueller-Hinton Broth (CAMHB).[20] Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the starting drug concentration is added to well 1. Serial dilutions are then performed across the plate.[20]
-
Well 11 serves as a positive growth control (no drug), and well 12 serves as a sterility control (no bacteria).[20]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[20]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[19][20]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-24 hours in ambient air.[19]
-
-
Reading and Interpretation:
-
Following incubation, examine the wells for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the piperidine compound at which there is no visible growth.[19] The growth control well should be turbid, and the sterility control well should be clear.
-
Figure 3: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
III. Neuroprotective Activity and Cholinesterase Inhibition
Neurodegenerative disorders like Alzheimer's disease are characterized by the progressive loss of neurons.[21] One of the primary therapeutic strategies for Alzheimer's is to increase the levels of the neurotransmitter acetylcholine (ACh) in the brain by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for its degradation.[3][22] Piperidine derivatives, such as the approved drug Donepezil, are prominent AChE inhibitors.[3]
A. Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
The cholinergic hypothesis of Alzheimer's disease suggests that the cognitive decline seen in patients is linked to a deficiency in cholinergic neurotransmission.[3] AChE inhibitors bind to the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine. This increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing nerve cell communication and improving cognitive function.[3][22]
B. Comparative Acetylcholinesterase (AChE) Inhibition Data
The potency of AChE inhibitors is typically measured by their IC50 value, representing the concentration required to inhibit 50% of the enzyme's activity.
| Compound | AChE IC50 | Notes | Reference |
| Donepezil (Reference) | 0.023 µM | Approved drug for Alzheimer's | [22] |
| Compound 21 | 0.56 nM | 18,000x more selective for AChE over BuChE | [23] |
| Compound 1d | 12.55 µM | Nitro-substituted piperidinone | [24] |
| Compound 1g | 18.04 µM | Chlorine-substituted piperidinone | [24] |
| Compound 19 | Moderate Inhibition | Benzylpiperidine derivative | [22] |
C. Neuroprotection Beyond AChE Inhibition
Beyond AChE inhibition, certain piperidine alkaloids like piperine (found in black pepper) exhibit broader neuroprotective effects.[25][26] Studies have shown that piperine can protect hippocampal neurons from glutamate-induced excitotoxicity and apoptosis.[25] The proposed mechanisms involve the suppression of Ca²⁺ overloading and the modulation of inflammatory and antioxidant pathways, making these compounds potential candidates for treating a range of neurodegenerative diseases, including Parkinson's.[25][27]
Conclusion
The piperidine scaffold remains an exceptionally fruitful starting point for the design and discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate potent and varied biological activities, from targeted cytotoxicity against cancer cells to broad-spectrum antimicrobial action and crucial neuroprotective effects. The provided experimental protocols serve as a validated foundation for researchers to quantitatively assess the performance of novel piperidine-based compounds. As synthetic methodologies become more advanced, the potential to fine-tune the structure of piperidine derivatives to enhance potency, selectivity, and pharmacokinetic properties will undoubtedly lead to the development of next-generation therapeutics for some of the most challenging diseases.
References
-
Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Samad, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Oxidative Medicine and Cellular Longevity. Retrieved February 13, 2026, from [Link]
-
Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Retrieved February 13, 2026, from [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Retrieved February 13, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. Retrieved February 13, 2026, from [Link]
-
Shaik, A. B., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Retrieved February 13, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol. Retrieved February 13, 2026, from [Link]
-
Rojas-Prats, E., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Retrieved February 13, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 13, 2026, from [Link]
-
Gökçe, M., et al. (2008). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 13, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved February 13, 2026, from [Link]
-
Reis, D. C., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. Retrieved February 13, 2026, from [Link]
-
Gökçe, M., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 13, 2026, from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI Encyclopedia. Retrieved February 13, 2026, from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Retrieved February 13, 2026, from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved February 13, 2026, from [Link]
-
Parlar, S., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications. Retrieved February 13, 2026, from [Link]
-
Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. Retrieved February 13, 2026, from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved February 13, 2026, from [Link]
-
Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Retrieved February 13, 2026, from [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved February 13, 2026, from [Link]
-
MTT Cytotoxicity Study. (n.d.). NAMSA. Retrieved February 13, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. Retrieved February 13, 2026, from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved February 13, 2026, from [Link]
-
Li, S., et al. (2007). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. Acta Pharmacologica Sinica. Retrieved February 13, 2026, from [Link]
-
2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Piperidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 13, 2026, from [Link]
-
Mishra, A., & Pal, R. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. Retrieved February 13, 2026, from [Link]
-
Correia, A. O., et al. (2015). Neuroprotective effects of piperine, an alkaloid from the Piper genus, on the Parkinson's disease model in rats. Repositório Institucional UFC. Retrieved February 13, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nwmedj.org [nwmedj.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biomedpharmajournal.org [biomedpharmajournal.org]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. tandfonline.com [tandfonline.com]
- 18. hielscher.com [hielscher.com]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. acgpubs.org [acgpubs.org]
- 25. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. Repositório Institucional UFC: Neuroprotective effects of piperine, an alkaloid from the Piper genus, on the Parkinson's disease model in rats [repositorio.ufc.br]
Technical Guide: Enantiomeric Purity Analysis of 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one
Executive Summary & Structural Analysis
This guide details the enantiomeric purity analysis of 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one , a critical
Analytical Challenges:
-
Basic Secondary Amine: The piperidine nitrogen (
) causes severe peak tailing on silica-based columns due to silanol interactions. - -Amino Ketone Instability: This structural motif is susceptible to racemization via enolization or retro-Mannich degradation under harsh acidic/basic conditions or elevated temperatures.
-
Lack of UV Chromophore: The cyclobutyl and aliphatic piperidine moieties have weak UV absorbance, relying solely on the carbonyl group (
transition nm), necessitating high-sensitivity detection or derivatization.
This guide compares three validated methodologies: Direct Normal-Phase Chiral HPLC (Gold Standard), Chiral SFC (High Throughput), and Derivatization-Based Analysis (Sensitivity Enhancement).
Comparative Methodology Guide
The following table contrasts the three primary approaches to selecting the optimal workflow for your specific development stage.
| Feature | Method A: Direct Chiral HPLC | Method B: Chiral SFC | Method C: Derivatization (Benzoylation) |
| Primary Use Case | QC Release, Process Development | High-Throughput Screening (HTS) | Trace Impurity Analysis, Low UV detection |
| Stationary Phase | Amylose/Cellulose carbamates (e.g., Chiralpak AD-H, IA) | Chiralpak IG, Trefoil CEL1 | C18 (Achiral) or Chiral Core-Shell |
| Mobile Phase | Hexane/IPA + Basic Additive | Water/Acetonitrile (Reversed Phase) | |
| Run Time | 15 – 30 mins | 3 – 8 mins | 10 – 20 mins (+ 1 hr prep) |
| Sensitivity | Moderate (Low UV response) | Moderate | High (Added Chromophore) |
| Green Factor | Low (High solvent consumption) | High | Moderate |
Detailed Experimental Protocols
Method A: Direct Normal-Phase Chiral HPLC (Gold Standard)
Rationale: This method uses polysaccharide-based stationary phases.[1][2] The inclusion of diethylamine (DEA) is non-negotiable to mask free silanols and ensure sharp peak shapes for the secondary amine [1].
Instrument: HPLC with PDA/UV detector (Agilent 1260 Infinity II or equivalent).
Column: Daicel Chiralpak AD-H or Chiralpak IA (Immobilized),
Protocol:
-
Mobile Phase Preparation: Mix n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) in a ratio of 90 : 10 : 0.1 (v/v/v) .
-
Note: DEA is preferred over TEA (Triethylamine) for piperidines to prevent competitive adsorption.
-
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1 mL of Mobile Phase.
-
Critical: If the sample is a salt (e.g., HCl), neutralize with 1 eq. of DEA in the diluent to release the free base before injection.
-
-
Conditions:
-
System Suitability:
-
Tailing Factor (
): -
Resolution (
):
-
Method B: Chiral Supercritical Fluid Chromatography (SFC)
Rationale: SFC is superior for basic amines because supercritical
Instrument: Waters UPCC+ or Agilent 1260 Infinity II SFC.
Column: Chiralpak IG or Chiralcel OD-3 (
Protocol:
-
Mobile Phase:
-
A:
(Supercritical) -
B: Methanol + 0.2% Isopropylamine (IPAm)
-
-
Gradient: 5% to 40% B over 5 minutes.
-
Conditions:
-
Back Pressure (BPR): 120 bar
-
Temperature:
[5] -
Flow Rate: 2.5 mL/min
-
-
Advantage: The elution order is often reversed compared to Normal Phase, providing orthogonal confirmation.
Method C: Derivatization (Benzoylation)
Rationale: If UV sensitivity at 215 nm is insufficient due to matrix interference, derivatizing the secondary amine with benzoyl chloride introduces a strong chromophore (UV max ~254 nm) and removes the basicity, allowing the use of standard Reversed-Phase Chiral columns [3].
Workflow:
-
Reaction: To a vial containing 5 mg of analyte in 1 mL DCM, add 2 eq. Triethylamine and 1.1 eq. Benzoyl Chloride.[5] Stir at RT for 15 mins.
-
Quench: Add 0.5 mL water, vortex, and separate the organic layer.
-
Analysis: Inject the organic layer onto a Chiralpak IC-3 column using Acetonitrile/Water (50:50) mobile phase.[4]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for selecting the correct analytical path based on sample constraints.
Figure 1: Decision tree for selecting the optimal chiral analysis method based on sensitivity and throughput needs.
Mechanism of Separation
Understanding the interaction between the analyte and the Chiral Stationary Phase (CSP) is vital for troubleshooting.
-
Analyte Structure: The piperidine NH acts as a hydrogen bond donor/acceptor. The carbonyl oxygen is a hydrogen bond acceptor.
-
CSP (Amylose tris(3,5-dimethylphenylcarbamate)): Contains amide linkages in the helical backbone.
-
Interaction: The separation relies on a "Three-Point Interaction" model:
-
H-bonding between the piperidine NH and the carbamate C=O of the CSP.
-
H-bonding between the analyte C=O and the carbamate NH of the CSP.
-
Steric inclusion of the cyclobutyl group into the chiral grooves of the amylose polymer.
-
Troubleshooting Tip: If resolution is lost, the "memory effect" of the column might be the cause. Wash the column with 100% Ethanol (for immobilized columns like IA) to reset the polymer conformation.
References
-
Phenomenex. (2025).[4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
BenchChem. (2025).[3] Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Retrieved from
-
Sielc Technologies. (2025). Separation of Piperidine Derivatives on Mixed-Mode and Reverse Phase Columns. Retrieved from
-
Heckmann, C. M., & Paul, C. E. (2023).[6] Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.[6] JACS Au, 3(6), 1642–1649.[6] [Link][6]
Sources
- 1. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 6. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of synthetic routes to piperidin-2-yl ethanones
[1]
Executive Summary & Strategic Overview
Piperidin-2-yl ethanone (2-acetylpiperidine) is a critical pharmacophore found in local anesthetics (e.g., mepivacaine analogues), lycopodium alkaloids, and substance P antagonists. Its synthesis presents a classic chemoselectivity paradox: the molecule contains a reducible heterocycle (pyridine/piperidine) and a reactive carbonyl (ketone).
This guide compares three distinct synthetic philosophies:
-
Reductive Functionalization: Direct catalytic hydrogenation of 2-acetylpyridine.[1][2]
-
Modular Assembly: De novo construction via Weinreb amides from pipecolic acid.
-
Biocatalytic Precision: Enzymatic resolution of racemic mixtures.[3]
Decision Matrix: Selecting Your Route
Figure 1: Strategic decision tree based on starting material and stereochemical requirements.
Critical Analysis of Synthetic Routes
Route A: Catalytic Hydrogenation of 2-Acetylpyridine
Best for: Large-scale production of racemic material where stereochemistry is secondary or resolution is planned downstream.
-
The Challenge: Chemoselectivity. The standard reduction potential of the pyridine ring is close to that of the ketone. Over-reduction yields 1-(piperidin-2-yl)ethanol, a common impurity.
-
The Solution: Use of acidic media (AcOH or HCl) to protonate the pyridine nitrogen. The pyridinium ion is more susceptible to hydrogenation than the neutral ketone, directing selectivity toward the ring.
Route B: The Weinreb Amide Protocol (Chiral Pool)
Best for: Discovery chemistry requiring high enantiomeric excess (ee) and structural diversity.
-
The Mechanism: Utilizes N-protected pipecolic acid. The formation of the Weinreb amide (N-methoxy-N-methylamide) prevents the "over-addition" of organometallics (e.g., MeLi or MeMgBr) by forming a stable chelated tetrahedral intermediate.
-
The Advantage: It preserves the chiral center at C2 (provided basic conditions are controlled to prevent epimerization) and allows the installation of various ketone side chains, not just methyl.
Comparative Performance Metrics
| Metric | Route A: Hydrogenation | Route B: Weinreb Amide | Route C: Enzymatic Resolution |
| Starting Material | 2-Acetylpyridine | N-Boc-Pipecolic Acid | Racemic Ester/Ketone |
| Step Count | 1 (One-pot) | 3 (Protect -> Amide -> Alkyl) | 2 (Hydrolysis -> Separation) |
| Yield (Typical) | 85-95% | 60-75% (Overall) | ~45% (Max 50% theoretical) |
| Atom Economy | Excellent | Moderate | Low (Discard 50% isomer) |
| Stereocontrol | Racemic (unless Ir-chiral cat. used) | High (Retentive) | Excellent (>99% ee) |
| Scalability | High (Industrial) | Moderate (Reagent cost) | Moderate (Volume/Time) |
| Key Risk | Over-reduction (Alcohol formation) | Racemization of | Enzyme cost/stability |
Detailed Experimental Protocols
Protocol A: Selective Hydrogenation (PtO₂/AcOH)
Grounding: Adapted from classic Adams' catalyst reductions and recent optimizations (BenchChem, 2025).
Safety Warning: Hydrogen gas at high pressure is explosive. PtO₂ is pyrophoric.
-
Preparation: In a high-pressure autoclave glass liner, dissolve 2-acetylpyridine (10.0 g, 82.5 mmol) in Glacial Acetic Acid (50 mL).
-
Why AcOH? Protonates the pyridine (activating the ring) and suppresses ketone reduction.
-
-
Catalyst Loading: Carefully add PtO₂ (Adams' Catalyst) (0.5 mol%, ~100 mg).
-
Tip: Wet the catalyst with a small amount of acetic acid under inert gas before adding to the bulk solution to prevent sparking.
-
-
Reaction: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 bar (725 psi) H₂. Stir vigorously at 25°C for 10–12 hours.
-
Self-Validation: Monitor H₂ uptake. The reaction is complete when uptake plateaus (theoretical: 3 equiv H₂).
-
-
Workup: Vent H₂. Filter catalyst through Celite (keep wet to avoid fire). Concentrate the filtrate.
-
Neutralization: The residue is the acetate salt. Dissolve in water, cool to 0°C, and basify with NaOH (pH > 12) to release the free base. Extract immediately with DCM.
-
Stability Note: The free base is volatile and prone to dimerization. Isolate as the HCl salt for storage.
-
Protocol B: Weinreb Amide Synthesis (Enantioselective)
Grounding: Standard peptide coupling protocols and organometallic addition (Org. Synth. / JOC).
Step 1: Amide Formation [4]
-
Dissolve (S)-N-Boc-pipecolic acid (5.0 g, 21.8 mmol) in dry DCM (100 mL).
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min.
-
Add N,O-Dimethylhydroxylamine HCl (1.2 eq) and DIPEA (2.5 eq).
-
Stir at RT for 12h. Wash with 1M HCl, sat. NaHCO₃, and brine.[1]
-
Yield: Expect >90% of the Weinreb amide as a clear oil.
-
Step 2: Grignard/Lithium Addition
-
Dissolve the Weinreb amide (2.0 g) in dry THF under Argon. Cool to -78°C .
-
Add MeLi (1.2 eq, 1.6M in ether) dropwise over 20 mins.
-
Stir at -78°C for 1 hour.
-
Quench: Pour the cold mixture into sat. NH₄Cl solution. The hydrolysis of the intermediate releases the ketone.
-
Self-Validation: TLC should show disappearance of the amide spot.[4] If starting material remains, the temperature may have been too low for the specific substrate, but -78°C is standard to prevent racemization.
-
Figure 2: The Weinreb Chelation Model ensuring mono-addition.
Troubleshooting & Stability (The "Phantom" Alkaloid)
A common pitfall in this synthesis is the instability of the free base product.
-
Racemization: The C2 proton is alpha to both a ketone and an amine. In the free base form, tautomerization to the enol/enamine is facile, leading to loss of optical activity.
-
Solution: Always store as the Hydrochloride (HCl) salt or keep the N-Boc group attached until the final step of drug assembly.
-
-
Dimerization: 2-acetylpiperidine can undergo self-condensation (Mannich-like) if left as a free base.
-
Observation: The clear oil turns yellow/brown and becomes viscous over time.
-
References
-
BenchChem. (2025).[1][10] Catalytic Hydrogenation of 2-Acetylpyridine: Protocols and Comparative Analysis. Retrieved from
-
Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Retrieved from
-
Organic Syntheses. (2013). "Synthesis of Weinreb Amides and Conversion to Ketones." Org.[6] Synth. Retrieved from
-
University of Liverpool. (2018). Hydrogenation of Functionalised Pyridines with Rhodium Oxide. Retrieved from
-
Core.ac.uk. (2021). Enzymatic Resolution of cis-Dimethyl-1-acetylpiperidine-2,3-dicarboxylate. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Biosynthetic Mechanism of Pelletierine in Lycopodium Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optically active butan-2-ol racemizes in dilute acid. Propose a m... | Study Prep in Pearson+ [pearson.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
